An In-depth Technical Guide to the Chemical Properties of 4-Chloropyridine-3-sulfonamide
An In-depth Technical Guide to the Chemical Properties of 4-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropyridine-3-sulfonamide is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its primary applications. Notably, it serves as a key building block in the synthesis of the diuretic drug Torsemide and a class of potent carbonic anhydrase inhibitors. This document aims to be a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
4-Chloropyridine-3-sulfonamide is a yellow solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: General Properties
| Property | Value | Reference(s) |
| CAS Number | 33263-43-3 | [2] |
| Molecular Formula | C₅H₅ClN₂O₂S | [3] |
| Molecular Weight | 192.62 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| Purity | >98% | [4] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 150-155 °C | [5] |
| Boiling Point | 380.4 ± 52.0 °C (Predicted) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Water Solubility | Soluble | [5] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |
Spectroscopic Data
Detailed experimental spectral data for 4-Chloropyridine-3-sulfonamide is not extensively available in the public domain. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and sulfonamide substituents. Protons ortho to the nitrogen will appear at the lowest field. The sulfonamide (SO₂NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the chlorine atom (C4) and the carbon atom attached to the sulfonamide group (C3) will have their chemical shifts significantly influenced by these electron-withdrawing groups. General chemical shift regions for pyridine carbons are well-established and can be used for tentative assignments.[6][7][8]
Infrared (IR) Spectroscopy
The FT-IR spectrum of 4-Chloropyridine-3-sulfonamide will exhibit characteristic absorption bands for its functional groups.[9][10][11]
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (Sulfonamide) | 3300-3400 | Symmetric and asymmetric stretching vibrations of the NH₂ group. |
| C-H (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C=N, C=C (Aromatic) | 1400-1600 | Ring stretching vibrations of the pyridine ring. |
| S=O (Sulfonamide) | 1300-1350 and 1150-1180 | Asymmetric and symmetric stretching vibrations of the sulfonyl group. |
| C-Cl | 700-850 | Stretching vibration of the carbon-chlorine bond. |
Mass Spectrometry (MS)
The mass spectrum of 4-Chloropyridine-3-sulfonamide obtained by electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 192 or 193, respectively.[12] The fragmentation pattern of sulfonamides is well-documented and typically involves the loss of SO₂ (64 Da).[13][14]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 192/193 | Molecular ion [M]⁺ or [M+H]⁺ |
| 128/129 | [M-SO₂]⁺ or [M+H-SO₂]⁺ |
| 112 | [M-SO₂NH₂]⁺ |
| 78 | Pyridine ring fragment |
Experimental Protocols
Synthesis of 4-Chloropyridine-3-sulfonamide
The synthesis of 4-Chloropyridine-3-sulfonamide is typically achieved through the reaction of 4-chloropyridine-3-sulfonyl chloride with ammonia. The following protocol is a compilation from various patented procedures.[15][16][17]
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Aqueous ammonia (25% solution)
-
t-Butyl-methyl ether (MTBE) or other suitable organic solvent
-
Water
Procedure:
-
Suspend 4-chloropyridine-3-sulfonyl chloride in an organic solvent such as t-butyl-methyl ether in a reaction flask equipped with a stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add aqueous ammonia solution dropwise to the suspension while maintaining the temperature below 22°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.
-
Monitor the completion of the reaction by observing the stabilization of the pH.
-
Adjust the pH of the suspension to approximately 8 with a few drops of aqueous ammonia to induce precipitation.
-
Filter the resulting solid using vacuum filtration.
-
Wash the collected solid with water to remove any residual salts.
-
Dry the product under vacuum at 40°C to obtain 4-Chloropyridine-3-sulfonamide.
Purification
The primary method for purifying 4-Chloropyridine-3-sulfonamide is through washing the crude product after filtration.[15] For higher purity, recrystallization can be employed.[18][19][20][21]
Recrystallization Protocol:
-
Select a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol-water).
-
Dissolve the crude 4-Chloropyridine-3-sulfonamide in the minimum amount of the hot solvent.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Applications in Drug Development
4-Chloropyridine-3-sulfonamide is a crucial intermediate in the synthesis of several important pharmaceutical compounds.
Intermediate for Torsemide Synthesis
Torsemide is a potent loop diuretic used to treat edema associated with congestive heart failure, renal disease, and hepatic disease. 4-Chloropyridine-3-sulfonamide is a key starting material in the multi-step synthesis of Torsemide.[16][22][23] The synthesis involves the substitution of the chlorine atom with m-toluidine, followed by reaction with isopropyl isocyanate.
Precursor for Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a well-known zinc-binding group, making sulfonamide-containing compounds effective inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs).[24][25][26][27] 4-Chloropyridine-3-sulfonamide serves as a versatile scaffold for the synthesis of a variety of 4-substituted pyridine-3-sulfonamide derivatives that have been investigated as potent and selective inhibitors of various carbonic anhydrase isoforms, some of which are implicated in diseases such as glaucoma and cancer. The 4-chloro position is amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities to modulate the inhibitory activity and selectivity.
Safety and Handling
4-Chloropyridine-3-sulfonamide should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation.[5] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-Chloropyridine-3-sulfonamide is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined chemical properties and versatile reactivity make it an invaluable intermediate for the synthesis of high-value pharmaceutical agents. This guide provides a foundational understanding of this compound, intended to support further research and development efforts in the field.
References
- 1. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]
- 2. 4-Chloro-3-pyridinesulfonamide | 33263-43-3 [chemicalbook.com]
- 3. 4-Chloropyridine-3-sulfonamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
- 10. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 16. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 17. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. researchgate.net [researchgate.net]
- 20. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 21. benchchem.com [benchchem.com]
- 22. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
